molecular formula C13H8ClF3N2O3 B150812 Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 129109-18-8

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B150812
CAS No.: 129109-18-8
M. Wt: 332.66 g/mol
InChI Key: HGSUELJOTQHWLL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its chloro, oxo, and trifluoromethyl groups. This compound is part of the pyridazine family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in pharmaceutical and agrochemical research.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific proteins or enzymes, providing insights into their function and behavior.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer treatments.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

  • Methyl 4-chloro-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

  • Methyl 4-chloro-6-oxo-1-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

  • Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-2-carboxylate

Uniqueness: The uniqueness of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate lies in its specific substitution pattern and the position of the trifluoromethyl group. This structural variation can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUELJOTQHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379531
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129109-18-8
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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